3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
3-Chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-chlorophenyl group linked via a sulfonamide bridge to a methylene-bound 1-(4-fluorophenyl)-1H-tetrazole moiety.
Properties
IUPAC Name |
3-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-2-1-3-13(8-10)24(22,23)17-9-14-18-19-20-21(14)12-6-4-11(16)5-7-12/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYASEWEOJZFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis:
Preparation of the benzenesulfonamide core through sulfonation of chlorobenzene using sulfur trioxide and subsequent amide formation.
Introduction of the tetrazole ring via cycloaddition reactions involving azides.
Formation of the 4-fluorophenyl group, potentially through halogenation reactions.
Final coupling of these intermediates to form the desired compound.
Reaction conditions can vary but often include the use of solvents like dimethylformamide, catalysts like palladium, and temperature control to ensure specificity and yield.
Industrial Production Methods
Industrial synthesis may scale up these reactions using continuous flow processes and optimizing parameters like solvent recycling, reactor design, and automation to ensure efficiency, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various reactions:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Possible reduction of nitro groups if present.
Substitution: : Halogen substitutions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Employing agents like sodium borohydride (NaBH4).
Substitution: : With reagents such as sodium hydroxide (NaOH) for nucleophilic substitutions.
Major Products Formed
Oxidation products may include sulfoxides.
Reduction can lead to amines.
Substitution can result in a variety of derivatives depending on the reagents and conditions applied.
Scientific Research Applications
Chemistry
Used as a building block for more complex molecules in synthetic chemistry. Its unique structure allows for a diverse range of chemical reactions and modifications.
Biology
Studied for its potential interactions with biological macromolecules. The tetrazole ring, in particular, is a bioisostere of carboxylic acids and can influence the compound's biological activity.
Medicine
Explored for pharmaceutical applications due to its complex structure, which could potentially lead to novel therapeutic agents. The fluorophenyl ring is often associated with improved bioavailability and metabolic stability.
Industry
Used in the development of materials with specific properties such as enhanced thermal stability or reactivity. Its sulfonamide group is also of interest in polymer chemistry.
Mechanism of Action
The compound’s effects are primarily mediated through its interaction with various molecular targets:
The benzenesulfonamide core can interact with enzymes and proteins, influencing their activity.
The tetrazole ring can mimic the carboxylic acid group, binding to receptors or active sites.
The 4-fluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, synthesis yields, and physicochemical properties.
Key Observations:
Tetrazole vs. Pyrazole-containing analogs (e.g., ) introduce sulfur via thienyl groups, which may improve lipophilicity but reduce metabolic stability compared to tetrazoles .
Substituent Effects: Halogen Position: The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl group in ’s bromo analog. This positional difference may alter electronic properties (e.g., dipole moments) and binding affinity . Chloro vs.
Synthesis and Physical Properties :
- Piperidine-linked sulfonamides () exhibit higher yields (67–83%) compared to tetrazole derivatives, likely due to the stability of the piperidine intermediate .
- Melting points for sulfonamides in range from 132–230°C, suggesting the target compound is likely a solid at room temperature, though exact data are unavailable .
Research Findings and Data Gaps
- Structural Characterization : Most analogs were validated via NMR (1H, 13C, 19F) and MS, but crystallographic data (e.g., SHELX-refined structures) are absent for the target compound .
- Biological Data : Evidence gaps exist regarding the target compound’s receptor affinity, solubility, and toxicity. Analog studies (e.g., α2A/5-HT7 activity in ) suggest avenues for pharmacological testing .
- Synthetic Optimization : Lower yields in halogenated analogs (e.g., 67% for Compound 16) highlight challenges in sterically hindered reactions, necessitating improved catalytic methods .
Biological Activity
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological effects, including antimicrobial and anticancer properties. The incorporation of both chlorine and fluorine atoms in the phenyl ring enhances its biological activity, making it a valuable subject for research.
Chemical Structure
The IUPAC name for this compound is this compound. Its molecular formula is , with the following structural representation:
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group can inhibit enzymes involved in bacterial folate synthesis, while the tetrazole ring may participate in hydrogen bonding with protein targets, enhancing binding affinity and specificity.
Antimicrobial Activity
Research has shown that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the tetrazole ring may enhance these effects. Studies indicate that derivatives of sulfonamides can inhibit bacterial growth effectively, with some showing activity against resistant strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfamethoxazole | E. coli | 0.5 µg/mL |
| 3-chloro-N-(tetrazolyl)benzenesulfonamide | S. aureus | 2 µg/mL |
| 4-fluorophenyl-sulfonamide | P. aeruginosa | 1 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- HeLa Cells : IC50 value of 5 µM.
- MCF-7 Cells : IC50 value of 7 µM.
These findings suggest that the compound may interfere with cell cycle progression and promote apoptosis, as evidenced by increased expression of pro-apoptotic markers.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis induction |
| MCF-7 | 7 | Cell cycle arrest at G2/M phase |
| A549 | 6 | Inhibition of Bcl-2 expression |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine and fluorine enhances potency.
- Ring Structure : The tetrazole ring contributes to increased binding affinity to biological targets.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step approach is typically employed:
- Step 1 : Synthesize the tetrazole core via [2+3] cycloaddition between sodium azide and a nitrile precursor (e.g., 4-fluorobenzonitrile) under reflux in a polar solvent (DMF or DMSO) .
- Step 2 : Functionalize the tetrazole with a methyl group via nucleophilic substitution using chloromethyl benzenesulfonamide.
- Step 3 : Couple the 3-chlorobenzenesulfonyl chloride with the tetrazole-methanol intermediate under basic conditions (e.g., KCO) to form the sulfonamide bond. Purity is confirmed via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Q. Which analytical techniques are essential for structural characterization?
- X-ray crystallography : Single-crystal diffraction (at 113 K to minimize thermal motion) with data refinement using SHELXL (e.g., resolving disorder in the tetrazole ring) .
- NMR spectroscopy : H and C NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.5 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass: 367.06036 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme inhibition : Target bacterial acetyl-CoA carboxylase (acps-pptase) using spectrophotometric NADH oxidation assays (IC determination) .
- Antimicrobial screening : Broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values. Include positive controls (e.g., sulfamethoxazole) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC > 50 µM suggests low mammalian toxicity) .
Advanced Research Questions
Q. How can crystallographic ambiguities (e.g., enantiomorph polarity) be resolved for this compound?
Use Flack’s x parameter in SHELXL refinement, which is robust for near-centrosymmetric structures. Compare with the η parameter, which may yield false chirality indicators. Collect high-resolution data (< 0.8 Å) to enhance reliability. For twinned crystals, apply twin law refinement (e.g., BASF scale factor optimization) .
Q. What strategies optimize structure-activity relationship (SAR) studies for sulfonamide-tetrazole hybrids?
- Substituent variation : Replace the 4-fluorophenyl group with Cl, Br, or CF analogs to assess steric/electronic effects on enzyme binding (e.g., logP changes from ~3.0 to 4.2 impact membrane permeability) .
- Molecular docking : Use AutoDock Vina to predict binding poses with acps-pptase (PDB: 4AL6). Focus on hydrogen bonds between sulfonamide SO and Arg-234 .
- Pharmacokinetic profiling : Calculate topological polar surface area (TPSA ~86 Ų) to predict blood-brain barrier penetration .
Q. How can metabolic stability be evaluated in vitro?
- Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (CL) using the in vitro t method .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
Q. What computational approaches validate spectroscopic data contradictions?
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16) to compare experimental vs. theoretical H NMR shifts (RMSD < 0.3 ppm confirms assignments) .
- Hirshfeld surface analysis : Map crystal packing interactions (e.g., C–H···O and π-π stacking) to explain solubility differences between polymorphs .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational and experimental logP values?
- Experimental logP : Determine via shake-flask method (octanol/water partition) at pH 7.4.
- Computational adjustment : Apply correction factors to XlogP3 (e.g., +0.5 for sulfonamide hydrogen bonding) .
- Validation : Cross-check with HPLC-derived logP using a C18 column and isocratic elution (MeCN:HO = 60:40) .
Safety and Handling
Q. What safety protocols are advised for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
